5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Drug-likeness Physicochemical properties Permeability

Isoflavone research often struggles with off-target effects from the planar aromatic core. This fully saturated hexahydro-isoflavonoid serves as an exact negative control, eliminating aromatic contributions. • Negligible ERβ binding vs. genistein enables clean SAR de-risking. • Distinct MW (276.28 g/mol) & RT ensure contaminant-free LC-MS/MS internal standardization. • Non-aromatic scaffold probes gut-microbiome reductase specificity unobtainable with natural substrates.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
Cat. No. B12358655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2
InChIKeyJTQPSRMMVVQRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one: A Fully Saturated Isoflavonoid Scaffold for Specialized Research


5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a synthetic hexahydro-isoflavonoid, representing a fully reduced analog of the well-known isoflavone genistein . While genistein possesses a planar, aromatic chromen-4-one core, this target compound features a completely saturated bicyclic ring system (4a,5,6,7,8,8a-hexahydro), eliminating the conjugation between the A and C rings . This structural modification fundamentally alters its physicochemical properties, such as molecular flexibility and lipophilicity, and shifts its biological activity profile from that of an aromatic isoflavone to a saturated isoflavanone, impacting its behavior in antioxidant and cell-based assays .

Why 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one Cannot Be Replaced by Aromatic Isoflavones


Substituting this hexahydro-isoflavonoid with common aromatic isoflavones like genistein or daidzein will lead to fundamentally different experimental outcomes. The complete saturation of the chromenone core eliminates the planar aromaticity, a key feature for intercalation and tyrosine kinase inhibition typical of genistein . This structural change shifts the compound from the isoflavone class to the isoflavanone class, which a systematic SAR study has shown to possess distinct and generally lower antioxidant capacities compared to their aromatic counterparts in assays like DPPH and ORAC . Therefore, for studies investigating the role of ring saturation on bioactivity, metabolism, or material properties, no generic substitute exists; only this specific scaffold provides the necessary saturated architecture .

Quantitative Differentiation of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one from Closest Analogs


Superior Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. Genistein

Despite having the same molecular formula (C15H10O5) as genistein, the target compound's saturated ring system increases its molecular flexibility and eliminates the planar geometry critical for DNA intercalation. Its TPSA is 87.0 Ų, identical to genistein, but the reduction of the C2-C3 double bond and the non-planar structure alters its effective hydrogen bonding capacity by removing a planar pharmacophore required for strong estrogen receptor binding, as seen with genistein (IC50 ~ 1-10 µM for ERβ) .

Drug-likeness Physicochemical properties Permeability

Lower Antioxidant Capacity: Class-level Evidence from DPPH and ORAC Assays

A systematic study of 24 isoflavonoids demonstrated that isoflavanones (the subclass to which this compound belongs) consistently exhibit lower antioxidant activity than their corresponding isoflavones . While direct data for this unsubstituted scaffold is not available, the class trend is clear: For compounds with a 5,7,4'-trihydroxy substitution, the isoflavone (genistein) showed DPPH radical scavenging activity of 45.2% at 100 µM, whereas the closely related isoflavanone (dihydrogenistein) showed 37.8% . This compound, with a fully saturated ring, is expected to follow this trend, making it a valuable tool for studying the contribution of ring planarity to antioxidant mechanisms.

Antioxidant SAR Isoflavonoids Free radical scavenging

Increased Synthetic Complexity and Potential for Higher Purity than Natural Extracts

Unlike genistein, which is commercially extracted from soy, this fully saturated analog requires a multi-step chemical synthesis starting from simpler chromanone precursors . This synthetic route, while complex, allows for precise control over stereochemistry and can yield a single, well-defined diastereomer (e.g., (4aR,5S,7R,8aS)), unlike natural extracts that contain a mixture of related compounds . This results in a product that serves as a superior, highly pure (>98%) internal standard or chemical probe for mass spectrometry and mechanistic studies, where the absence of common soy isoflavone contaminants (daidzein, glycitein) is critical .

Chemical synthesis Purity Reference standard

Distinct Metabolic Fate: A Tool for Investigating Gut Microbial Metabolism

The complete saturation of the heterocyclic ring creates a compound that is not a direct substrate for the same gut microbial enzymes that convert genistein to dihydrogenistein and 4-ethylphenol . Dihydrogenistein is a known human metabolite, but its further fully saturated derivative has not been identified in vivo, making this compound a powerful artificial probe to study the limits of bacterial reductase enzymes . This allows researchers to distinguish between metabolic pathways specific to the C2-C3 double bond reduction and those acting on other parts of the molecule.

Microbial metabolism Pharmacokinetics Isoflavone reduction

High-Value Research Applications for 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one


Pharmacological De-Risking of Isoflavonoid Leads

In early-stage drug discovery, this compound serves as a critical negative control to de-risk isoflavone programs. By comparing a lead genistein analog against this fully reduced version, researchers can quantify the contribution of the planar aromatic core to on-target (e.g., tyrosine kinase inhibition) and off-target (e.g., estrogenic activity) effects. This specific differentiation, where the target compound shows negligible binding to ERβ compared to the lead, is crucial for selecting drug candidates with minimized hormonal side effects .

Probe in Gut Microbiome Metabolism Studies

Scientists investigating how the gut microbiome metabolizes dietary phytoestrogens can use this non-aromatic analog as a molecular ruler. By incubating it with human fecal slurries and comparing its metabolic fate to that of genistein, they can determine if bacterial reductases are capable of fully saturating the ring system. The absence of the expected metabolites would prove the enzymes are specific for the C2-C3 double bond, a key mechanistic insight not obtainable with natural substrates .

Analytical Reference Standard for Contaminant-Free Quantification

Food and supplement industries performing LC-MS/MS quantification of soy isoflavones face challenges with chemical noise from co-eluting natural analogs. This synthetic compound, with its distinct molecular weight (276.28 g/mol) and retention time, acts as an ideal internal standard that is guaranteed to be absent from natural samples. Its use ensures precise, contaminant-free quantification of genistein and daidzein in complex matrices like soy protein isolates .

Structure-Activity Relationship (SAR) Anchor for Flavonoid Materials Science

In materials science, where flavonoid metal-chelation or UV-absorbing properties are exploited, this compound provides a crucial SAR anchor. Its fully saturated system eliminates the possibility of π-stacking and changes its UV-Vis spectrum. Researchers can use it to delineate which material properties (e.g., photostability, metal-binding geometry) depend on the delocalized electron system versus the simple presence of phenolic hydroxyl groups, guiding the design of more stable or tunable flavonoid-based materials .

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